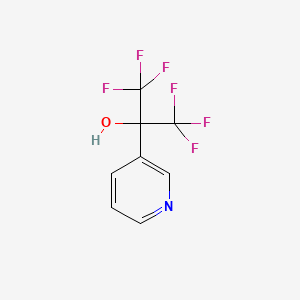
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a pyridine ring and six fluorine atoms, making it highly polar and thermally stable. This compound is widely used in various scientific research fields due to its distinctive reactivity and solvent properties.
Métodos De Preparación
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol typically involves the reaction of pyridine derivatives with hexafluoroacetone. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ catalytic processes to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein folding, owing to its ability to stabilize certain protein structures.
Medicine: Research into drug development often utilizes this compound to investigate the interactions between drugs and biological targets.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol exerts its effects is primarily through its high polarity and ability to form hydrogen bonds. These properties enable it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved often include the stabilization of transition states and the facilitation of reaction intermediates.
Comparación Con Compuestos Similares
Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is unique due to the presence of the pyridine ring, which enhances its reactivity and interaction with biological molecules. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry.
2,2,2-Trifluoroethanol: Another fluorinated alcohol used in protein studies.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in various organic synthesis reactions.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C8H5F6NO |
|---|---|
Peso molecular |
245.12 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-2-1-3-15-4-5/h1-4,16H |
Clave InChI |
MFCVNPWRXBWAKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


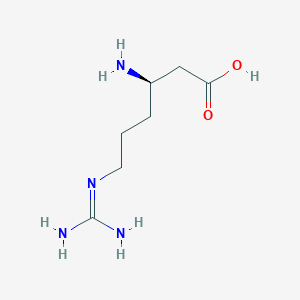
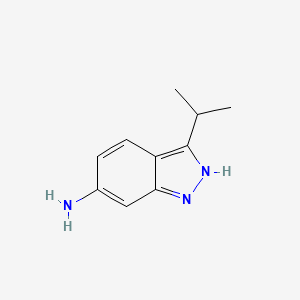
![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
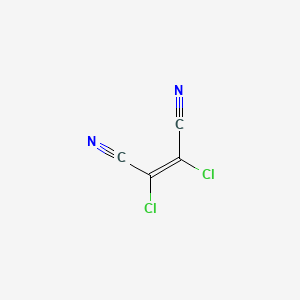
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)
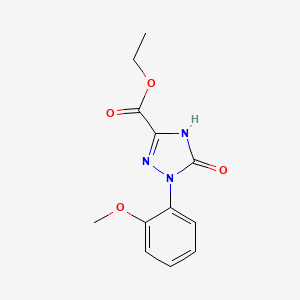
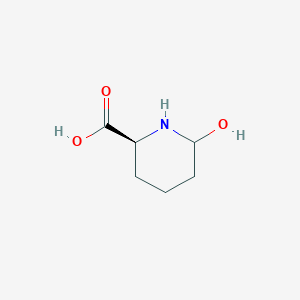

![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
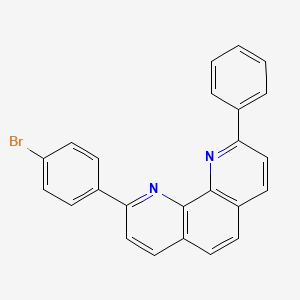
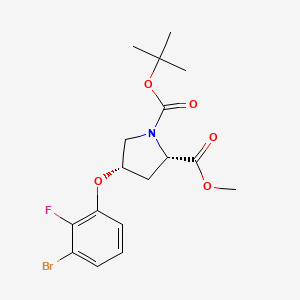
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
